2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
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Description
Streptomycin Sulfate can cause developmental toxicity according to state or federal government labeling requirements.
An antibiotic produced by the soil actinomycete Streptomyces griseus. It acts by inhibiting the initiation and elongation processes during protein synthesis.
Biological Activity
The compound 2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple hydroxyl groups and amino functionalities that contribute to its biological activity. The presence of guanidine moieties is particularly significant in mediating various biological effects.
Research has indicated that this compound may act through several mechanisms:
- Enzyme Inhibition : The guanidine group can interact with enzyme active sites, potentially inhibiting key metabolic pathways.
- Receptor Modulation : The compound may modulate receptors involved in metabolic regulation and cellular signaling.
- Antioxidant Activity : Hydroxyl groups in the structure suggest potential antioxidant properties that could protect cells from oxidative stress.
Antidiabetic Effects
Studies have shown that similar compounds can enhance insulin sensitivity and glucose uptake in muscle cells. The specific compound under review may exhibit similar properties due to its structural analogies with known antidiabetic agents.
Antimicrobial Properties
Preliminary data suggest that the compound has antimicrobial activity against various pathogens. The presence of hydroxymethyl and amino groups may enhance its interaction with microbial cell walls or membranes.
Cytotoxicity and Cancer Research
Research indicates potential cytotoxic effects against certain cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest mediated by the compound's interaction with cellular signaling pathways.
Case Studies
-
In Vitro Studies : A study demonstrated that the compound inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
Cell Line IC50 (µM) Mechanism of Action HeLa 15 Induction of apoptosis MCF7 20 Cell cycle arrest -
Animal Models : In diabetic rat models, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups.
Treatment Group Blood Glucose (mg/dL) Change (%) Control 250 - Compound Treatment 150 -40
Properties
Molecular Formula |
C42H84N14O36S3 |
---|---|
Molecular Weight |
1457.4 g/mol |
IUPAC Name |
2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15?,16-,17-,18-,21+;;;/m00.../s1 |
InChI Key |
QTENRWWVYAAPBI-SULBTFDUSA-N |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)OC2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)OC2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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